molecular formula C11H10Cl2FNO B2627696 (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034291-62-6

(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No. B2627696
CAS RN: 2034291-62-6
M. Wt: 262.11
InChI Key: BUEIQPFEOBDVST-UHFFFAOYSA-N
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Description

“(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not mentioned in the available resources .

Scientific Research Applications

DPP4 Inhibitors

(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone: (let’s call it Compound A) has been investigated for its potential as a DPP4 inhibitor. DPP4 (dipeptidyl peptidase-4) inhibitors are a class of antihyperglycemic agents used in the treatment of type 2 diabetes. These inhibitors enhance insulin secretion and reduce glucagon levels, leading to improved glycemic control. Compound A’s structural features make it an interesting candidate for further exploration in this field .

Triazolinone Herbicide Synthesis

Compound A serves as a key intermediate in the synthesis of triazolinone herbicides. Specifically, it is a crucial building block for the production of Sulfentrazone, a widely used herbicide. Sulfentrazone effectively controls various broadleaf and grassy weeds in crops, making it valuable for sustainable agriculture .

Indole Derivatives and Plant Hormones

Indole derivatives play diverse roles in biological systems. Interestingly, Compound A contains an indole moiety. One notable example is indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation. While Compound A is not IAA itself, its indole component could potentially influence plant growth and development. Further research is needed to explore this aspect .

Safety and Hazards

The safety and hazards associated with this compound are not directly mentioned in the available resources .

properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2FNO/c12-8-1-2-9(10(13)3-8)11(16)15-5-7(4-14)6-15/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEIQPFEOBDVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

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